8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one
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Overview
Description
8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a synthetic organic compound belonging to the benzoxepine family. This compound is characterized by its unique structure, which includes a fluorine atom at the 8th position and a methyl group at the 9th position on the benzoxepine ring. Benzoxepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Preparation Methods
The synthesis of 8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxepine Ring: Starting from a suitable aromatic precursor, the benzoxepine ring is formed through a series of cyclization reactions.
Introduction of Fluorine and Methyl Groups: The fluorine atom is introduced via electrophilic fluorination, while the methyl group is added through alkylation reactions.
Final Cyclization and Purification: The final product is obtained through cyclization and purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Cycloaddition: The benzoxepine ring can participate in cycloaddition reactions, forming complex polycyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where benzoxepine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, often through hydrogen bonding and van der Waals interactions. The benzoxepine ring structure allows for binding to enzymes and receptors, modulating their activity and leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be compared with other benzoxepine derivatives such as:
Doxepin: A tricyclic antidepressant with a similar benzoxepine core but different substituents, used primarily for its psychotropic effects.
Benzoxepine-1,2,3-triazole hybrids: These compounds have shown significant antibacterial and anticancer activities, highlighting the versatility of the benzoxepine scaffold.
(E)-3-(Chloromethylene)-2,3-dihydrobenzo[b]oxepin-7-yl derivatives:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H11FO2 |
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Molecular Weight |
194.20 g/mol |
IUPAC Name |
8-fluoro-9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C11H11FO2/c1-7-9(12)5-4-8-10(13)3-2-6-14-11(7)8/h4-5H,2-3,6H2,1H3 |
InChI Key |
NAOFWMKBIFTRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCCCC2=O)F |
Origin of Product |
United States |
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